
Mascaroside
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Description
Mascaroside is a naphthofuran.
Q & A
Basic Research Questions
Q. What methodological approaches are recommended for isolating and purifying Mascaroside from natural sources?
- Answer : Effective isolation requires a combination of chromatographic techniques (e.g., HPLC, column chromatography) and solvent partitioning, guided by bioactivity assays or metabolomic profiling. Validate purity using high-resolution mass spectrometry (HR-MS) and nuclear magnetic resonance (NMR) spectroscopy. Ensure reproducibility by documenting solvent systems, column parameters, and retention times in triplicate experiments .
Q. How can researchers verify the structural identity of this compound to avoid mischaracterization?
- Answer : Use a multi-technique approach:
- Spectroscopic validation : Compare NMR (¹H, ¹³C, 2D-COSY) and MS/MS fragmentation patterns with synthetic standards or literature data.
- X-ray crystallography : Resolve absolute configuration if crystalline derivatives are obtainable.
- Data cross-checking : Align observed spectral data with computational predictions (e.g., DFT calculations for NMR shifts). Discrepancies >5% warrant re-isolation or synthetic confirmation .
Q. What in vitro assays are suitable for preliminary bioactivity screening of this compound?
- Answer : Prioritize target-specific assays (e.g., enzyme inhibition, receptor binding) over broad cytotoxicity screens. For example:
- Anti-inflammatory activity : Measure TNF-α/IL-6 suppression in LPS-stimulated macrophages.
- Dose-response curves : Use ≥5 concentrations with technical replicates to calculate IC₅₀ values.
- Controls : Include positive controls (e.g., dexamethasone) and vehicle-only baselines. Report inter-assay variability and limit false positives via secondary orthogonal assays .
Advanced Research Questions
Q. How should conflicting bioactivity data for this compound across studies be resolved?
- Answer : Conduct a systematic discrepancy analysis:
Compare experimental variables : Cell lines (e.g., primary vs. immortalized), culture conditions (e.g., serum concentration), and compound stability (e.g., light/temperature sensitivity).
Assess methodological rigor : Check for unaccounted cytotoxicity (via ATP/MTT assays) or solvent interference (e.g., DMSO concentrations >0.1%).
Meta-analysis : Pool data from ≥3 independent studies using random-effects models to identify outliers. Address heterogeneity via subgroup analysis (e.g., in vivo vs. in vitro systems) .
Q. What strategies optimize this compound’s bioavailability in preclinical models while maintaining activity?
- Answer :
- Formulation : Use nano-encapsulation (liposomes, polymeric nanoparticles) or prodrug derivatives to enhance solubility.
- Pharmacokinetic profiling : Measure plasma half-life, tissue distribution, and metabolite formation in rodent models. Adjust dosing regimens (e.g., staggered administration) to maintain therapeutic thresholds.
- Validation : Cross-validate in vivo efficacy with pharmacodynamic biomarkers (e.g., target engagement assays) .
Q. How can multi-omics integration clarify this compound’s mechanism of action?
- Answer : Combine:
- Transcriptomics : RNA-seq to identify differentially expressed genes post-treatment.
- Proteomics : SILAC or TMT labeling to quantify protein abundance changes.
- Metabolomics : LC-MS/MS to map metabolic pathway perturbations.
- Network analysis : Use tools like STRING or Cytoscape to integrate omics layers and pinpoint hub targets. Validate computationally predicted targets via CRISPR knockouts or enzymatic assays .
Q. Methodological Frameworks
Q. What criteria define a robust hypothesis for this compound’s therapeutic potential?
- Answer : Apply the FINER framework :
- Feasible : Ensure access to sufficient quantities (>95% purity) for dose-ranging studies.
- Interesting : Address gaps (e.g., efficacy in drug-resistant phenotypes).
- Novel : Explore understudied mechanisms (e.g., epigenetic modulation).
- Ethical : Adhere to animal welfare guidelines (3Rs principles).
- Relevant : Align with unmet clinical needs (e.g., neurodegenerative diseases) .
Q. How should researchers design studies to distinguish this compound’s direct effects from matrix interactions in complex biological systems?
- Answer :
- Orthogonal assays : Confirm activity in cell-free systems (e.g., recombinant enzyme assays).
- Negative controls : Use structurally analogous inactive compounds or genetic knockouts.
- Biophysical validation : Surface plasmon resonance (SPR) or microscale thermophoresis (MST) to measure direct binding affinities.
- Data interpretation : Apply Hill slope criteria (nH ≈1 for single-site binding) to rule out non-specific aggregation .
Properties
CAS No. |
55465-97-9 |
---|---|
Molecular Formula |
C26H36O11 |
Molecular Weight |
524.6 g/mol |
IUPAC Name |
(1R,4S,12R,13S,14S,16S,17R,18R)-14,17,18-trihydroxy-12-methyl-17-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]-8-oxapentacyclo[14.2.1.01,13.04,12.05,9]nonadeca-5(9),6-dien-10-one |
InChI |
InChI=1S/C26H36O11/c1-24-8-15(29)20-12(3-5-35-20)13(24)2-4-25-7-11(6-14(28)21(24)25)26(34,23(25)33)10-36-22-19(32)18(31)17(30)16(9-27)37-22/h3,5,11,13-14,16-19,21-23,27-28,30-34H,2,4,6-10H2,1H3/t11-,13-,14+,16-,17-,18+,19-,21+,22-,23-,24-,25-,26+/m1/s1 |
InChI Key |
SJBDVPKAXKLGPV-UKNYEQEFSA-N |
SMILES |
CC12CC(=O)C3=C(C1CCC45C2C(CC(C4)C(C5O)(COC6C(C(C(C(O6)CO)O)O)O)O)O)C=CO3 |
Isomeric SMILES |
C[C@@]12CC(=O)C3=C([C@H]1CC[C@]45[C@H]2[C@H](C[C@H](C4)[C@]([C@@H]5O)(CO[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O)O)O)C=CO3 |
Canonical SMILES |
CC12CC(=O)C3=C(C1CCC45C2C(CC(C4)C(C5O)(COC6C(C(C(C(O6)CO)O)O)O)O)O)C=CO3 |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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